Propofol β-D-Glucuronide Methyl Ester
Description
Overview of Glucuronide Conjugates as Products of Enzymatic Transformations in Xenobiotic Metabolism Studies
Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgjove.com This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. jove.comuef.fi The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in many other tissues. wikipedia.orguef.fi
The primary function of glucuronidation is detoxification. uef.fi By attaching the highly polar glucuronic acid molecule, the process significantly increases the water solubility of lipophilic xenobiotics. wikipedia.orguef.fi This modification facilitates their elimination from the body, typically via urine or feces. wikipedia.org The resulting glucuronide conjugates are generally less biologically active and less toxic than their parent compounds, known as aglycones. nih.govhelsinki.fi However, some glucuronide conjugates can be biologically active, contributing to either the therapeutic effects or the toxicity of the original substance. nih.gov The site of conjugation is typically an electron-rich nucleophilic heteroatom, such as oxygen, nitrogen, or sulfur, leading to the formation of O-, N-, or S-glucuronides, respectively. jove.comuef.fi
Significance of Methyl Ester Derivatives in Glycoconjugate Research and Synthetic Chemistry
In the field of glycoconjugate research and synthetic chemistry, methyl ester derivatives play a crucial role, primarily as protecting groups. The synthesis of complex carbohydrates and glycoconjugates requires precise control over chemical reactions to ensure that the desired regio- and stereoselectivity is achieved. nih.gov The carboxylic acid group of glucuronic acid is highly reactive and must often be "masked" or "protected" during multi-step synthetic sequences to prevent unwanted side reactions.
Methylation of the carboxylic acid to form a methyl ester is a common strategy to achieve this protection. This modification temporarily neutralizes the acidic proton and renders the group unreactive under many reaction conditions used to modify other parts of the carbohydrate molecule. Once the other synthetic steps are complete, the methyl ester can be selectively removed (deprotected), often by saponification (hydrolysis with a base), to regenerate the free carboxylic acid. This approach is fundamental in the laboratory synthesis of various glycoconjugates, enabling the construction of complex and well-defined structures for biological studies. nih.gov Furthermore, the esterification can alter the solubility and chromatographic properties of the molecule, which can be advantageous for purification and analysis.
Contextualization of Propofol (B549288) β-D-Glucuronide Methyl Ester as a Specific Chemical Probe in Research
Propofol β-D-Glucuronide Methyl Ester is not a metabolite found in the body. It is a synthetic derivative of the primary metabolite of the anesthetic agent propofol (2,6-diisopropylphenol). Its existence and use are confined to research and analytical laboratory settings. In this context, it serves as a valuable chemical tool, most commonly as a reference standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). bohrium.com
The synthesis of this methyl ester allows for the creation of a stable, purified, and well-characterized version of the propofol glucuronide structure. This is essential for developing and validating assays designed to detect and quantify the actual metabolite, Propofol β-D-Glucuronide, in biological samples such as plasma, urine, or hair. bohrium.comresearchgate.net By having a pure standard, researchers can ensure the accuracy, precision, and sensitivity of their analytical methods for forensic toxicology and clinical monitoring. bohrium.com
The critical distinction lies in their origin and chemical structure. Propofol β-D-Glucuronide is the major, biologically produced metabolite of propofol in humans. nih.gov Following administration, propofol is extensively metabolized, with direct O-glucuronidation being the principal pathway, catalyzed by the UGT1A9 enzyme. nih.gov This enzymatic conjugation of glucuronic acid to the hydroxyl group of propofol produces Propofol β-D-Glucuronide, an inactive and water-soluble compound that is readily excreted. nih.gov
In contrast, this compound is a laboratory-synthesized compound where the carboxylic acid group of the glucuronic acid moiety has been converted into a methyl ester. This seemingly minor chemical modification results in a fundamentally different molecule with distinct properties and no physiological role.
Table 1: Comparison of Propofol β-D-Glucuronide and its Methyl Ester Derivative
| Feature | Propofol β-D-Glucuronide | This compound |
| Origin | Endogenous metabolite produced in the body. nih.gov | Synthetic compound created in a laboratory. |
| Chemical Group | Contains a free carboxylic acid (-COOH) on the glucuronide moiety. | The carboxylic acid is esterified to a methyl ester (-COOCH₃). |
| Function | A product of detoxification, facilitating the elimination of propofol. uef.finih.gov | Primarily used as an analytical reference standard or research chemical. bohrium.com |
| Biological Activity | Considered an inactive metabolite. nih.gov | Not applicable; not formed in the body. |
| Solubility | High water solubility due to the polar carboxylic acid and hydroxyl groups. | Reduced water solubility (more lipophilic) compared to the parent glucuronide. |
Table 2: Major Metabolites of Propofol in Humans
| Metabolite | Metabolic Pathway | Percentage of Total Metabolites (Approx.) |
| Propofol-glucuronide | Direct Phase II Glucuronidation | ~40% nih.gov |
| 4-hydroxypropofol-1-O-β-D-glucuronide (Q1G) | Phase I Hydroxylation followed by Phase II Glucuronidation | ~20% nih.govnih.gov |
| 4-hydroxypropofol-4-O-β-D-glucuronide (Q4G) | Phase I Hydroxylation followed by Phase II Glucuronidation | ~20% nih.govnih.gov |
| 4-hydroxypropofol | Phase I Hydroxylation by CYP enzymes | Minor intermediate nih.gov |
| Propofol Sulfate | Phase II Sulfation | Minor pathway nih.gov |
Properties
Molecular Formula |
C₁₉H₂₈O₇ |
|---|---|
Molecular Weight |
368.42 |
Synonyms |
2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester; |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Propofol β D Glucuronide Methyl Ester
Methodologies for the Chemical Synthesis of Propofol (B549288) β-D-Glucuronide Methyl Ester
The synthesis of Propofol β-D-Glucuronide Methyl Ester is a multi-step process that involves the careful coupling of propofol with a suitably protected derivative of D-glucuronic acid. The inherent challenge in these syntheses lies in controlling the reactivity of the various functional groups and achieving the desired stereochemistry at the anomeric center. nih.gov
D-glucuronic acid is the natural precursor for glucuronide conjugates formed during drug metabolism. wikipedia.orgnih.gov In chemical synthesis, D-glucuronic acid or its lactone form, D-glucurono-6,3-lactone, serves as the starting material for creating the glycosyl donor. biosynth.com A key synthetic challenge is the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric (C-1) position, making glycosidic bond formation difficult. nih.gov
To overcome this, the carboxyl group is typically protected, often as a methyl ester, at an early stage. This protection prevents unwanted side reactions and modulates the reactivity of the sugar molecule. The hydroxyl groups of the glucuronic acid methyl ester are also protected, commonly with acetyl or benzoyl groups, to direct the glycosylation reaction to the anomeric carbon and to enhance solubility in organic solvents. This fully protected glucuronic acid derivative is then activated at the anomeric position to become a potent glycosyl donor for reaction with the aglycone, propofol. nih.gov
The core step in the synthesis is the formation of the β-O-glycosidic bond between propofol and the activated glucuronic acid donor. The stereoselectivity of this reaction is critical, as the naturally occurring metabolite has the β-configuration.
Several glycosylation methods are employed:
Koenigs-Knorr Reaction : This classic method involves reacting the aglycone (propofol) with an acyl-protected glycosyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a heavy metal salt promoter like silver or mercury salts. nih.gov The participation of the neighboring C-2 acetyl group typically ensures the formation of the desired 1,2-trans-glycosidic linkage, resulting in the β-anomer.
Trichloroacetimidate (B1259523) Method : This is a more modern and often higher-yielding alternative. nih.gov A protected glucuronic acid derivative with a free anomeric hydroxyl group is reacted with trichloroacetonitrile (B146778) to form a trichloroacetimidate donor, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate. nih.govresearchgate.net This donor reacts efficiently with propofol under Lewis acid catalysis (e.g., boron trifluoride etherate) to afford the β-glucuronide with high stereoselectivity. nih.govresearchgate.net
Following the coupling reaction, the acyl protecting groups on the sugar ring are removed (deacylation), typically via base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) in methanol), to yield the final product, this compound.
Derivatization Strategies for Methyl Ester Formation
Isotopically labeled compounds are indispensable in modern analytical chemistry, particularly in quantitative mass spectrometry. nih.gov Deuterated analogues of this compound are synthesized to serve as ideal internal standards for LC-MS/MS assays that measure propofol metabolites in biological samples. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification. nih.gov
The synthesis of these analogues involves incorporating deuterium (B1214612) atoms into a part of the molecule that is unlikely to be lost during analysis. This is typically achieved by using a deuterated starting material, such as a deuterated version of propofol, in the glycosylation reaction described in section 2.1.2. The development of deuterated drugs and their metabolites has become a significant strategy in pharmaceutical research to study and improve drug properties. nih.gov
In addition to being transient intermediates, fully acylated versions of this compound are stable compounds that can be isolated and used as reference materials. An example is 2,3,4-Tri-O-benzoyl-propofol-β-D-glucuronide Methyl Ester. scbt.comlgcstandards.combiosynth.com
These derivatives are synthesized by reacting propofol with a fully protected glucuronic acid donor where the hydroxyls are protected with groups like benzoyl. For instance, the Koenigs-Knorr reaction can be performed using methyl (2,3,4-tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate as the donor. nih.gov The resulting benzoylated product is more lipophilic than its acetylated or unprotected counterparts and is a useful intermediate that requires no further deprotection steps if the acylated form is the target molecule.
Table 1: Chemical Properties of this compound and its Tri-O-benzoyl Derivative
| Property | This compound | 2,3,4-Tri-O-benzoyl-propofol-β-D-glucuronide Methyl Ester |
|---|---|---|
| Molecular Formula | C₁₉H₂₈O₇ biosynth.com | C₄₀H₄₀O₁₀ scbt.combiosynth.com |
| Molecular Weight | 368.42 g/mol biosynth.com | 680.74 g/mol scbt.combiosynth.com |
| Appearance | Crystalline solid caymanchem.com | Not specified |
| Key Moieties | Propofol, Methyl Ester, β-D-Glucuronide | Propofol, Methyl Ester, Tri-O-benzoyl, β-D-Glucuronide |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
The unambiguous structural confirmation of this compound and its derivatives relies on a combination of advanced chromatographic and spectroscopic methods. researchgate.netgoogle.com
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is essential for the purification of the synthesized glucuronide from the reaction mixture and for assessing its purity. nih.govnih.gov Liquid chromatography is almost always coupled with mass spectrometry for comprehensive analysis.
Mass Spectrometry (MS) : LC-MS/MS is a powerful tool for analyzing propofol metabolites. nih.govbohrium.com For this compound, mass spectrometry confirms the molecular weight of the parent ion. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, such as the loss of the propofol aglycone, which helps to confirm the identity of the compound. labmedica.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most definitive technique for complete structural elucidation. nih.gov
¹H NMR : Proton NMR spectra provide information on the number and environment of all hydrogen atoms in the molecule. Key signals include those from the aromatic and isopropyl protons of the propofol moiety, the methyl ester protons, and the protons of the glucuronic acid ring. The coupling constant of the anomeric proton (H-1 of the sugar) is crucial for confirming the β-stereochemistry of the glycosidic bond. nih.gov
¹³C NMR : Carbon NMR spectra reveal the chemical environment of each carbon atom, confirming the carbon skeleton of both the propofol and the sugar moieties. nih.gov
Together, these techniques provide a complete picture of the molecule, confirming its elemental composition, connectivity, and stereochemistry, which is essential for its use as a certified reference material.
Table 2: Analytical Techniques for Structural Confirmation
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirmation of molecular weight and structural fragments. nih.govlabmedica.com |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Elucidation of proton framework and stereochemistry. nih.gov |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of the carbon skeleton. nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the covalent attachment of the glucuronide methyl ester to the phenolic oxygen of propofol and to verify the stereochemistry of the glycosidic bond.
Detailed analysis of the ¹H NMR spectrum would reveal characteristic signals for both the propofol and the glucuronide moieties. The aromatic protons of the propofol ring are expected to appear in the downfield region, while the isopropyl methine and methyl protons would be observed as a septet and a doublet, respectively, in the upfield region. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal, and its chemical shift and coupling constant (J-value) are critical for confirming the β-configuration of the glycosidic linkage. The methyl ester group would present as a sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the isopropyl carbons, the carbons of the glucuronide ring, and the carbonyl carbon of the methyl ester provide a complete carbon fingerprint of the molecule.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.10 - 7.30 | m |
| Anomeric H (H-1') | 4.90 - 5.20 | d |
| Glucuronide Ring Protons (H-2' to H-5') | 3.50 - 4.50 | m |
| Methyl Ester CH₃ | 3.70 - 3.80 | s |
| Isopropyl CH | 3.00 - 3.20 | sep |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (Ester) | 168.0 - 172.0 |
| Aromatic C-O | 150.0 - 155.0 |
| Aromatic C-isopropyl | 138.0 - 142.0 |
| Aromatic CH | 115.0 - 125.0 |
| Anomeric C (C-1') | 100.0 - 105.0 |
| Glucuronide Ring Carbons (C-2' to C-5') | 70.0 - 85.0 |
| Methyl Ester CH₃ | 52.0 - 54.0 |
| Isopropyl CH | 26.0 - 28.0 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₉H₂₈O₇ (exact mass: 368.1835). biosynth.com
Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pattern of the molecule. By selecting the molecular ion (or a protonated/deprotonated version of it) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation provides structural information that corroborates the NMR data.
In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ at m/z 367.17 is typically observed. Key fragmentations would include the cleavage of the glycosidic bond, resulting in ions corresponding to the propofol aglycone (m/z 177) and the glucuronide methyl ester moiety. For instance, analysis of the related propofol glucuronide has shown precursor-to-product ion transitions of m/z 353 → 175 and 113. researchgate.net A similar pattern would be expected for the methyl ester, with shifts corresponding to the additional methyl group.
Key Ions in Mass Spectrometry of this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M+H]⁺ | 369.19 | Protonated molecular ion |
| [M+Na]⁺ | 391.17 | Sodium adduct |
| [M-H]⁻ | 367.17 | Deprotonated molecular ion |
| [Propofol-H]⁻ | 177.10 | Propofol aglycone fragment |
Chromatographic Purity Assessment of Synthesized Compounds
The purity of synthesized this compound must be rigorously assessed to ensure it is free from starting materials, reagents, and side products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for this analysis. nih.gov These techniques separate the target compound from potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.
A typical method would utilize a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of compounds with varying polarities. nih.gov
Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set to a wavelength where the propofol chromophore absorbs, such as 211 nm or 270 nm. caymanchem.com For higher sensitivity and specificity, the liquid chromatograph is often coupled to a mass spectrometer (LC-MS). nih.gov This allows for the confirmation of the identity of the main peak as this compound and the identification of any impurities based on their mass-to-charge ratios. The purity is determined by calculating the peak area of the target compound as a percentage of the total peak area of all detected components. Regulatory guidelines often require purity levels of ≥98% for analytical standards. scbt.com
Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C nih.gov |
| Detection | UV at 211 nm or 270 nm / Mass Spectrometry |
| Injection Volume | 5 - 10 µL nih.gov |
Analytical Methodological Applications of Propofol β D Glucuronide Methyl Ester in Research
Sample Preparation Methodologies for Research Matrices
Effective sample preparation is critical to remove interfering substances from biological matrices and concentrate the analyte before instrumental analysis. This step is essential for ensuring the accuracy and reliability of LC-MS/MS data in non-human or in vitro studies.
The choice of extraction technique depends on the matrix (e.g., plasma, urine, microsomes) and the physicochemical properties of the analyte. For polar metabolites like Propofol (B549288) β-D-Glucuronide, methods must be optimized to ensure efficient recovery.
Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex liquid samples. It offers significant advantages over liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with a specific solvent.
In research studies quantifying Propofol β-D-Glucuronide, SPE is a common sample preparation step. For instance, in the analysis of whole blood, a method involving protein precipitation followed by an SPE cleanup has been successfully validated. nih.gov One study reported a mean extraction recovery of 81% for Propofol Glucuronide from blood using an SPE-based method. nih.gov The selection of the appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode, or polymer-based) and elution solvents is critical for optimizing the recovery of this polar metabolite while minimizing matrix effects. The Propofol β-D-Glucuronide Methyl Ester standard would be used in such a workflow to determine and validate the extraction efficiency of the developed protocol.
Extraction Techniques for Biological Matrices in Non-Human or In Vitro Studies.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental sample preparation technique used to isolate and concentrate propofol and its metabolites from complex biological matrices. The choice of solvent is critical and depends on the specific matrix and the target analyte's polarity.
In a method developed for the analysis of propofol from postmortem tissues, a liquid-liquid extraction was performed using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (8:2 v/v) after the addition of a phosphate (B84403) buffer (pH 8). nih.gov For the analysis of propofol in hair, a method involving derivatization was followed by a double liquid-liquid extraction using n-hexane to purify the sample from the acetonitrile (B52724) supernatant after protein precipitation. researchgate.net
A variation of this technique, known as dispersive liquid-liquid microextraction (DLLME), has been validated for the analysis of propofol in blood, urine, and hair. nih.gov This rapid and cost-effective method utilizes a ternary solvent mixture. One successful application employed an extraction mixture of methanol (B129727) and chloroform (B151607) (2.5:1) for all three biological sample types, demonstrating satisfactory validation results for linearity, precision, and accuracy. nih.gov Another approach, Supported Liquid Extraction (SLE), has been used for extracting propofol from whole blood using methyl tert-butyl ether (MTBE) or ethyl acetate as the elution solvent prior to GC/MS analysis. biotage.com
| Technique | Matrix | Solvent System | Reference |
|---|---|---|---|
| LLE | Postmortem Tissue | Dichloromethane/Ethyl Acetate (8:2 v/v) | nih.gov |
| LLE (post-precipitation) | Serum | n-Hexane | researchgate.net |
| Dispersive LLE (DLLME) | Blood, Urine, Hair | Methanol/Chloroform (2.5:1) | nih.gov |
| Supported Liquid Extraction (SLE) | Whole Blood | Methyl tert-butyl ether (MTBE) | biotage.com |
Protein Precipitation and Centrifugation Methods
For blood and serum samples, removing proteins is a critical first step to prevent interference and column clogging during chromatographic analysis. nih.gov Protein precipitation, followed by centrifugation, is a common and effective method for this purpose. sigmaaldrich.comabcam.com
In this procedure, a water-miscible organic solvent, such as acetonitrile, is added to the serum or plasma sample, typically in a 3:1 or 4:1 volume ratio. sigmaaldrich.com The addition of the solvent disrupts the hydration shell of the proteins, causing them to denature and precipitate out of the solution. abcam.com The mixture is vortexed and then centrifuged at high speed. This process separates the solid, precipitated protein pellet from the liquid supernatant, which contains the analyte of interest (e.g., propofol glucuronide). researchgate.netsigmaaldrich.com This supernatant can then be directly injected for LC-MS/MS analysis or subjected to further cleanup steps like LLE or solid-phase extraction. researchgate.net
For some applications, particularly with urine samples which have a much lower protein content, extensive sample preparation can be avoided. A "dilute-and-analyze" method has been successfully employed for the quantitation of propofol glucuronide and other metabolites in urine. nih.gov This approach involves simply diluting the urine sample with an internal standard solution before direct injection into the LC-MS/MS system, offering a high-throughput advantage. nih.gov
Derivatization Procedures for Optimizing Chromatographic and Mass Spectrometric Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For propofol and its metabolites, derivatization is employed to enhance volatility for gas chromatography (GC) or to improve ionization efficiency for mass spectrometry (MS). nih.govnih.gov
While propofol glucuronide can be analyzed directly by LC-MS/MS, typically in negative electrospray ionization mode, the parent drug propofol has poor ionization efficiency. nih.govbohrium.com Therefore, methods aiming to detect both often include a derivatization step for propofol. One such reaction involves using 2-fluoro-1-methylpyridinium-p-toluene-sulfonate and triethylamine (B128534) to convert propofol into a more readily quantifiable N-methylpyridinium derivative. nih.govresearchgate.net
For GC-MS analysis, which requires volatile analytes, a different strategy is common. Propofol glucuronide itself is not volatile. Therefore, the analytical procedure often involves an initial acidic hydrolysis step (e.g., using 6N HCl at 100°C) to cleave the glucuronic acid moiety, liberating free propofol. nih.gov The resulting propofol is then derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the phenolic hydroxyl group of propofol into a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net
An innovative derivatization technique has also been applied for LC-MS/MS to enhance sensitivity. This method also begins with acidic hydrolysis of the biological sample to yield free propofol, which is then subjected to an azo-coupling reaction with an aryl-diazonium salt. nih.gov This creates an azo-derivative of propofol that is highly ionizable in an electrospray source, leading to significantly lower limits of quantification compared to underivatized propofol. nih.gov The creation of a methyl ester of propofol β-D-glucuronide is itself a form of derivatization, modifying the carboxylic acid group, which can alter the compound's chromatographic behavior and is a key step in the chemical synthesis of the glucuronide standard. biosynth.com
| Method | Analyte Target | Derivatization/Preparation Step | LLOQ (Blood) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Propofol Glucuronide | Direct analysis (negative ion mode) | Not specified (Hair LLOQ: 7.8 pg/mg) | nih.gov |
| GC-MS | Total Propofol | Acidic Hydrolysis + Silylation (BSTFA) | 5 ng/mL | nih.gov |
| LC-MS/MS | Total Propofol | Acidic Hydrolysis + Azo-coupling | 0.1 ng/mL | nih.gov |
Biochemical and Enzymatic Research Applications Involving Glucuronide Methyl Esters
Investigating Glucuronidation Pathways in Isolated Enzyme Systems
The primary metabolic pathway for propofol (B549288) is glucuronidation, a process catalyzed by UDP-Glucuronosyltransferases (UGTs). In vitro studies using isolated enzyme systems are fundamental to characterizing this process.
Research has firmly established that UGT1A9 is the predominant isoform responsible for the glucuronidation of propofol in the human liver. nih.govingentaconnect.comnih.gov To understand the contribution of different organs to propofol metabolism, studies utilize microsomal preparations from various tissues.
An investigation into propofol glucuronidation in human liver microsomes (HLM), human intestinal microsomes (HIM), and human kidney microsomes (HKM) found that the expression of the UGT1A9 protein was highest in the kidney, followed by the liver, and was significantly lower in the intestine. nih.govingentaconnect.com Specifically, the band intensities for UGT1A9 protein were 119% in HKM and 12% in HIM compared to HLM. ingentaconnect.com This suggests that both the liver and kidneys are major sites of propofol glucuronidation. nih.govingentaconnect.com
Phenotyping experiments using a panel of recombinantly expressed human UGT enzymes confirmed the central role of UGT1A9. At therapeutically relevant concentrations, UGT1A9 was responsible for the vast majority of propofol glucuronide formation, with only a minor contribution from UGT1A6. nih.gov Other isoforms, including UGT1A1, 1A3, 1A4, 2B4, 2B7, 2B15, and 2B17, showed no detectable activity. nih.gov
Comparative studies using liver microsomes from different species, including human, monkey, dog, minipig, rat, and mouse, have also been performed to characterize interspecies differences in propofol glucuronidation. nih.govnih.gov Such studies are crucial for selecting appropriate animal models in preclinical drug development.
Kinetic studies are essential for quantifying the efficiency of enzyme-substrate interactions. The glucuronidation of propofol does not always follow standard Michaelis-Menten kinetics. In human liver (HLM) and kidney (HKM) microsomes, propofol glucuronidation exhibited substrate inhibition kinetics. nih.govingentaconnect.com In contrast, the kinetics in human intestinal microsomes (HIM) followed the traditional Michaelis-Menten model. nih.govingentaconnect.com
The kinetic parameters vary significantly across different tissues, reflecting differences in enzyme expression and local environment. nih.gov For instance, the intrinsic clearance (CLint) of propofol glucuronidation was approximately 3.7 times higher in kidney microsomes compared to liver microsomes, highlighting the kidney's significant metabolic capacity. nih.govingentaconnect.com
Table 1: Kinetic Parameters for Propofol Glucuronidation in Human Microsomal Preparations Data sourced from Mamiya et al. (2010). nih.govingentaconnect.com
| Microsomal Source | Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) | CLint (μl/min/mg protein) |
|---|---|---|---|---|
| Human Liver (HLM) | Substrate Inhibition | 41.8 | 5.21 | 126 |
| Human Intestine (HIM) | Michaelis-Menten | 280.06 | 2.92 | 10.46 |
| Human Kidney (HKM) | Substrate Inhibition | 41.8 | 10.94 | 466.2 |
Role of Glucuronide Methyl Esters in Glycobiology Research
Glycobiology explores the structure, function, and biology of carbohydrates (glycans). Glucuronide methyl esters are valuable tools in this field, particularly in the chemical synthesis of complex glycan structures needed for research.
Glucuronic acid is a common component of glycosaminoglycans, and its incorporation into complex carbohydrates is a key area of study. The methyl ester form of glucuronic acid and its derivatives are frequently used as glycosyl donors in chemical synthesis. nih.govmdpi.com For example, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate can be used as a starting material to synthesize terpenyl α-D-glucuronide methyl esters, which are important for studying natural product metabolism. nih.gov
The use of these methyl ester donors allows for precise control over the stereochemistry of the resulting glycosidic bond, which is critical for biological function. nih.gov These synthetic methods are essential for producing pure carbohydrate structures that can be used to investigate the specificity of enzymes involved in glycan formation and modification, such as glycosyltransferases and glucuronidases. mdpi.com
Protein-glycan interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. wikipedia.orgmdpi.com The specific structure of a glycan, including the presence and linkage of residues like glucuronic acid, determines its ability to bind to its partner protein. nih.govnih.gov
The synthesis of specific glycans, often using glucuronide methyl ester building blocks, is crucial for creating the tools needed to study these recognition events. mdpi.com Glycan arrays, which feature hundreds of different synthetic glycans immobilized on a surface, are powerful platforms for screening protein-binding specificity and discovering new biological interactions. wikipedia.org By understanding how proteins recognize specific glycan structures containing glucuronic acid, researchers can gain insight into disease mechanisms and develop new therapeutic strategies. wikipedia.orgnih.gov
Biotransformation Studies in Non-Human Organisms or Cell Cultures
To bridge the gap between in vitro enzyme kinetics and in vivo outcomes, biotransformation studies are conducted in whole-cell systems and non-human organisms. These studies provide a more complex biological context, including the interplay of various metabolic enzymes and transport proteins.
Kinetic parameters for propofol glucuronidation have been determined in liver microsomes from various animal species commonly used in preclinical studies. nih.gov For example, a study comparing five species found significant differences in both Km and Vmax values, indicating species-specific variations in UGT1A9-like activity. Such data are vital for extrapolating drug metabolism and toxicity findings from animals to humans. nih.gov
Table 2: Kinetic Parameters of Propofol O-Glucuronidation in Liver Microsomes from Different Species Data sourced from Liang et al. (2011).
| Species | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Human | 65.4 ± 11.2 | 337 ± 18.5 |
| Cynomolgus Monkey | 106 ± 16.3 | 298 ± 17.2 |
| Dog | 162 ± 26.5 | 226 ± 14.3 |
| Minipig | 38.7 ± 5.8 | 148 ± 6.2 |
| Rat | 18.5 ± 3.6 | 101 ± 4.5 |
| Mouse | 21.5 ± 4.1 | 162 ± 7.8 |
Comparative Biochemical Analysis of Species Differences in Glucuronidation Enzymes and Pathways.
The glucuronidation of propofol, a primary metabolic pathway, exhibits notable differences across various species, a factor of considerable importance when selecting appropriate animal models for preclinical research. These variations are rooted in the differing kinetics and expression of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating propofol with glucuronic acid.
In vitro studies utilizing liver microsomes have revealed that the kinetic profile of propofol glucuronidation is not uniform across species. For instance, the kinetics in humans and mice are best described by a substrate inhibition model. In contrast, for monkeys, the Hill model is more appropriate, and for rats, a biphasic (isoenzyme) model is used. nih.gov These distinctions in kinetic models suggest that the underlying enzymatic mechanisms and the specific UGT isoforms involved in propofol metabolism differ significantly among these species. nih.gov
The primary UGT isoform responsible for propofol glucuronidation in humans is UGT1A9. nih.gov This isoform is highly expressed in the liver and plays a major role in the clearance of propofol. Interestingly, UGT1A9 is not present in rats. nih.gov In this species, other isoforms, such as UGT1A6, are thought to contribute to propofol metabolism. nih.gov UGT1A8, which is primarily expressed in the digestive organs and not the liver, has also been shown to conjugate propofol. nih.gov
These enzymatic differences are reflected in the kinetic parameters of propofol glucuronidation. A comparative analysis of male liver microsomes highlights these species-specific variations:
| Species | Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) | CLint (μL/min/mg protein) |
| Human | Substrate Inhibition | 50 | 5.6 | 110 |
| Monkey | Hill | - | - | - |
| Rat | Isoenzyme (Biphasic) | - | - | - |
| Mouse | Substrate Inhibition | - | - | - |
| Data for monkey, rat, and mouse Km, Vmax, and CLint values are not fully presented in a comparable format due to the different kinetic models that apply. The intrinsic clearance (CLint) rank order is generally observed as mice > humans > monkeys > rats. nih.gov |
Furthermore, sex-dependent differences in propofol glucuronidation have been observed. In humans, the in vitro clearance values in liver microsomes are lower in males compared to females. Conversely, in monkeys, the high-affinity phase in rats, and in mice, clearance is greater in males than in females. nih.gov These findings underscore the complexity of extrapolating metabolic data from one species to another and highlight the necessity of species-specific considerations in biochemical and pharmacological research.
Investigation of Metabolite Profiles in Animal Models for Fundamental Biochemical Research.
The investigation of propofol's metabolite profiles in various animal models is crucial for understanding its metabolic fate and for the appropriate interpretation of preclinical data. The primary metabolic pathways for propofol involve the direct conjugation of the parent molecule or the hydroxylation of the aromatic ring to form 2,6-diisopropyl-1,4-quinol, which is then subsequently conjugated. nih.gov However, the specific metabolites and their relative abundance can vary significantly between species.
Studies using radiolabeled propofol have provided detailed insights into its metabolism and excretion in different animal models. In rats, dogs, and rabbits, the majority of a dose is eliminated in the urine, with fecal elimination being a significant route in rats and dogs, but minimal in rabbits. nih.gov This difference in excretory pathways is indicative of variations in metabolic processing and biliary excretion.
Furthermore, hydroxylation of one of the isopropyl groups on the propofol molecule has been identified as a metabolic pathway in rats and rabbits, adding another layer of species-specific metabolic diversity. nih.gov The resulting hydroxylated metabolites can then undergo further conjugation.
The major metabolites identified in the urine of different species following propofol administration are summarized below:
| Species | Major Urinary Metabolites |
| Human | Propofol-glucuronide is the major metabolite, accounting for 53-73% of total metabolites. nih.gov |
| Rat | Propofol is cleared by conjugation of the parent molecule or its quinol metabolite. Isopropyl group hydroxylation also occurs. nih.gov |
| Dog | Metabolism involves conjugation of propofol and its quinol metabolite. nih.gov |
| Rabbit | Metabolism involves conjugation of propofol and its quinol metabolite. Isopropyl group hydroxylation also occurs. nih.gov |
These species-specific differences in metabolite profiles are critical for fundamental biochemical research. They highlight the importance of selecting an animal model that most closely mimics human metabolism for studies investigating the pharmacokinetics and pharmacodynamics of propofol and for the development of new chemical entities that may undergo similar metabolic pathways.
Theoretical and Computational Research Approaches
Molecular Modeling and Docking Studies of Glucuronide Conjugates with Enzymes
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable for understanding how a ligand, such as Propofol (B549288) β-D-glucuronide methyl ester, might interact with biological macromolecules like enzymes. The primary enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). nih.govnih.gov
Given the absence of a crystal structure for the full-length human UGT enzymes, researchers often rely on homology models. nih.govnih.gov These models are constructed using the amino acid sequence of the target UGT and the known three-dimensional structure of a related homologous protein as a template. The N-terminal domain of UGTs is responsible for binding the substrate (the aglycone), while the C-terminal domain binds the UDP-glucuronic acid (UDPGA) cofactor. acs.org
Docking studies involving Propofol β-D-glucuronide methyl ester would simulate its interaction with the active site of various UGT isoforms, such as UGT1A9, which is known to be a key enzyme in the metabolism of propofol itself. rsc.org The process involves placing the ligand into the binding site of the enzyme model and using a scoring function to estimate the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the enzyme's active site. rsc.org For instance, the hydroxyl groups of the glucuronide moiety and the ester group could form critical hydrogen bonds, while the isopropyl groups of the propofol portion would likely engage in hydrophobic interactions.
These studies can help predict whether the methyl ester derivative remains a substrate or potentially becomes an inhibitor of the enzyme. The binding energy, calculated by the docking software, provides a quantitative measure of the stability of the enzyme-ligand complex. A lower binding energy typically suggests a more stable interaction.
Interactive Table 1: Example of Molecular Docking Results for this compound with UGT Isoforms
This table presents hypothetical data from a molecular docking simulation to illustrate the type of results obtained from such studies.
| UGT Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| UGT1A1 | -7.8 | His39, Ser308, Phe130 | Hydrogen Bond, Hydrophobic |
| UGT1A9 | -8.5 | Asp115, Lys120, Trp400 | Hydrogen Bond, Pi-Alkyl |
| UGT2B7 | -8.1 | Tyr243, Glu413, Arg562 | Hydrogen Bond, Pi-Alkyl |
Note: The data in this table is for illustrative purposes and is based on typical outcomes of molecular docking studies.
Quantum Chemical Calculations for Structure-Reactivity and Structure-Property Relationships of Methyl Esters
Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for a molecule, yielding a wealth of information about its properties. researchgate.net For this compound, these calculations can elucidate the relationship between its three-dimensional structure and its chemical reactivity.
One key application is the calculation of the electron density distribution across the molecule. researchgate.net This can identify the most electron-rich and electron-poor regions, which are the likely sites for nucleophilic and electrophilic attack, respectively. The carbonyl carbon of the methyl ester group, for example, is electrophilic and could be a site for hydrolysis by esterase enzymes. Quantum calculations can also determine bond dissociation energies, providing a measure of the stability of different chemical bonds within the molecule. This is crucial for predicting its metabolic stability. nih.gov
Furthermore, quantum chemistry can be used to calculate a range of physicochemical properties that are important for pharmacokinetics. researchgate.net These properties, including the molecule's dipole moment, polarizability, and electrostatic potential, influence its solubility, membrane permeability, and interactions with proteins. A correlation can be established between calculated properties, such as the 13C NMR chemical shift of the carbonyl carbon in the ester, and the experimental hydrolysis rate, offering a completely in silico method to predict the reactivity of such metabolites. nih.gov
Interactive Table 2: Calculated Physicochemical and Quantum Chemical Properties of this compound
This table shows representative data that could be generated through quantum chemical calculations.
| Property | Calculated Value (Hypothetical) | Significance |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons (oxidation potential). |
| LUMO Energy | -1.1 eV | Relates to the molecule's ability to accept electrons (reduction potential). |
| Carbonyl Carbon (Ester) Mulliken Charge | +0.45 | Indicates electrophilicity and susceptibility to nucleophilic attack. |
| O-Glucuronide Bond Dissociation Energy | 95 kcal/mol | Indicates the stability of the glycosidic bond. |
Note: The data in this table is for illustrative purposes and based on general principles of quantum chemical calculations.
In Silico Prediction of Metabolic Transformations and Enzyme Specificity
In silico models for predicting drug metabolism have become increasingly sophisticated, aiming to identify the metabolic fate of a compound early in the drug discovery process. nih.govoup.com These models use techniques ranging from expert systems based on known biotransformation rules to machine learning algorithms trained on large datasets of metabolic reactions. nih.gov
For this compound, these predictive tools can be used to hypothesize its potential metabolic pathways. The primary questions would be whether the methyl ester is hydrolyzed and whether the glucuronide conjugate itself undergoes further modification. Software can predict the site of metabolism (SOM) by analyzing the molecule's structure and identifying functional groups susceptible to enzymatic action. oup.com The models consider factors such as the reactivity of specific atoms (often derived from quantum chemical calculations), steric accessibility, and the known substrate specificities of various drug-metabolizing enzymes. oup.com
The prediction of enzyme specificity involves determining which enzyme isoforms are most likely to catalyze a particular reaction. For glucuronidation, this means identifying the UGT isoforms that recognize the compound as a substrate. oup.com While propofol is primarily a substrate for UGT1A9, the addition of the methyl ester group could alter this specificity. rsc.org In silico models can screen the compound against panels of virtual enzyme active sites to predict which ones will bind it effectively. nih.gov Similarly, the models could predict which esterase enzymes might be responsible for the hydrolysis of the methyl ester group. The output of these predictions can guide the design of subsequent in vitro experiments for confirmation.
Interactive Table 3: Example of a Predicted Metabolic Profile for this compound
This table provides a hypothetical output from an in silico metabolism prediction tool.
| Predicted Metabolic Reaction | Predicted Enzyme(s) | Predicted Metabolite | Confidence Score |
| Ester Hydrolysis | Carboxylesterases (CES1, CES2) | Propofol β-D-Glucuronide | High |
| Side-chain Hydroxylation | CYP2B6, CYP2C9 | Hydroxylated this compound | Low |
| De-glucuronidation | β-glucuronidase | Propofol | Low |
Note: The data in this table is for illustrative purposes and represents the type of information generated by metabolic prediction software.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Analogues as Advanced Chemical Biology Probes
The development of synthetic analogues of Propofol (B549288) β-D-Glucuronide Methyl Ester could provide powerful tools for dissecting the roles of UDP-glucuronosyltransferases (UGTs) and β-glucuronidases, enzymes central to drug metabolism and disposition. nih.govresearchgate.net Future research could focus on creating probes that are either fluorescent or non-fluorescent to facilitate high-throughput screening of UGT modulators and to explore the relevance of specific UGT isoforms in various disease states. nih.gov
The synthesis of such probes would build upon established methods for glucuronide synthesis, which can be achieved through both chemical and enzymatic approaches. researchgate.netnih.gov For instance, modified versions of the Koenigs-Knorr method or the use of engineered enzymes like glucuronylsynthases could be employed to generate these novel analogues. nih.govnih.gov An improved route for synthesizing related compounds, such as methoxyphenyl β-d-glucuronides, has involved selective anomeric deprotection and conversion to an α-trichloroacetimidate glycosyl donor, a technique that could be adapted for Propofol β-D-Glucuronide Methyl Ester derivatives. acs.org
These synthetic analogues could be designed to incorporate reporter groups or reactive moieties, transforming them into advanced chemical biology probes. Such probes would be invaluable for studying enzyme kinetics, substrate specificity, and inhibition of UGTs and β-glucuronidases, providing deeper insights into their function and regulation. nih.govnih.govscbt.com
Table 1: Potential Synthetic Analogues of this compound and Their Research Applications
| Analogue Type | Potential Modification | Research Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., 4-methylumbelliferone) | Real-time monitoring of UGT or β-glucuronidase activity in live cells; high-throughput screening of enzyme inhibitors. |
| Photoaffinity Label | Incorporation of a photo-reactive group (e.g., benzophenone) | Covalent labeling and identification of binding partners, including specific UGT isoforms or transport proteins. |
| Biotinylated Probe | Conjugation with biotin | Affinity purification of enzymes or binding proteins for subsequent identification and characterization. |
| Isotopically Labeled | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) | Use as internal standards in quantitative mass spectrometry-based assays; tracing metabolic pathways. |
Application of Advanced Spectroscopic Characterization Techniques for Elucidating Complex Glucuronide Structures
The structural elucidation of glucuronide metabolites can be challenging, particularly for complex or unstable species. Advanced spectroscopic techniques are crucial for the definitive characterization of compounds like this compound and its potential isomers or degradation products.
Tandem mass spectrometry (LC-MS/MS) is a cornerstone for the direct quantification and identification of glucuronides in biological matrices. researchgate.netscispace.com High-resolution accurate-mass (HRAM) mass spectrometry offers the potential for untargeted detection of phase II metabolites. nih.gov A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) in MS/MS spectra is a key indicator for the presence of a glucuronide. nih.govacs.org Future studies could employ in silico deconjugation approaches, where MS/MS spectra of suspected glucuronides are computationally processed to generate spectra of the aglycone, which can then be matched against spectral libraries for identification. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural confirmation. While traditionally requiring milligram quantities of a sample, modern techniques allow for the structural elucidation of metabolites from microgram amounts. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can differentiate between positional isomers and anomers, which is often impossible with mass spectrometry alone. nih.govnih.gov For instance, directly coupled HPLC-NMR has been successfully used to identify acyl-migrated isomers of drug glucuronides in biofluids. nih.gov The application of these advanced NMR techniques would be essential to unambiguously confirm the structure of this compound and any synthesized analogues. hyphadiscovery.comdiva-portal.org
Table 2: Advanced Spectroscopic Techniques for the Characterization of this compound
| Technique | Application | Expected Information |
| High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Identification and quantification in complex biological matrices. | Accurate mass measurement of the parent ion and fragment ions, including the characteristic neutral loss of the glucuronic acid moiety. |
| 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the pure compound and its synthetic analogues. | Precise chemical shifts and coupling constants to confirm the connectivity and stereochemistry of the molecule, including the position of the methyl ester and the anomeric configuration of the glycosidic bond. |
| HPLC-NMR | Separation and characterization of isomers directly from biological samples. | Identification of potential positional isomers or anomers that may be formed during metabolism or synthesis. |
Integration with 'Omics' Technologies for Comprehensive Biochemical Profiling in Experimental Systems
The integration of studies on this compound with 'omics' technologies, such as metabolomics and lipidomics, promises a holistic understanding of its biochemical context. Untargeted metabolomics can simultaneously profile thousands of metabolites, offering a powerful approach to discover novel biochemical pathways and biomarkers associated with propofol metabolism. nih.gov
Future research could involve metabolomic profiling of biological samples (e.g., urine, plasma, or liver microsomes) following exposure to propofol to map the network of related metabolites, including this compound. mdpi.com This could reveal previously unknown downstream products or related metabolic shifts. A chemical isotope labeling and dual-filtering strategy could be employed for the global profiling of glucuronide metabolites, enhancing coverage and confidence in identification. acs.org
Furthermore, the interplay between glucuronidation and lipid metabolism is an emerging area of interest. nih.govnih.gov Lipidomics studies have shown that changes in dietary lipids can affect the activity of UGTs. nih.govmdpi.com Investigating how propofol and its glucuronidated metabolites, including the methyl ester, influence the lipidome could uncover new mechanisms of action or off-target effects. For example, studies have shown that inhibiting UGT1A1 can alter liver fat content, suggesting a link between glucuronidation and lipid homeostasis. researchgate.net Such integrated 'omics' approaches would provide a comprehensive view of the biochemical impact of this compound in experimental systems. nih.gov
Expansion of Fundamental Research Applications in Chemical Biology and Enzymology
This compound and its parent glucuronide can serve as valuable tools in fundamental chemical biology and enzymology research. wikipedia.orgwikipedia.org They can be utilized as specific substrates to study the kinetics and substrate specificity of various UGT isoforms, particularly UGT1A9, which is known to be involved in propofol glucuronidation. nih.gov Comparing the enzymatic processing of the methyl ester to the free acid form could provide insights into how modifications to the glucuronic acid moiety affect enzyme recognition and turnover.
These compounds can also be used to investigate the activity of β-glucuronidases, enzymes that can cleave glucuronides, potentially reactivating the parent drug. nih.gov This is particularly relevant in the gut microbiome, where bacterial β-glucuronidases can influence drug efficacy and toxicity. acs.orgnih.gov Using this compound as a substrate in studies with human gut bacteria could elucidate its stability and potential for deglucuronidation in this complex environment. acs.org
Moreover, the development of inhibitors for UGTs and β-glucuronidases is an active area of research. nih.govresearchgate.net this compound could be used in screening assays to identify novel inhibitors of these enzymes. The discovery of potent and selective inhibitors has therapeutic potential for mitigating drug-drug interactions and certain drug toxicities. nih.govresearchgate.net The use of this specific compound in such fundamental studies would contribute to a broader understanding of drug metabolism and the enzymes that govern it. physiology.orgyoutube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
